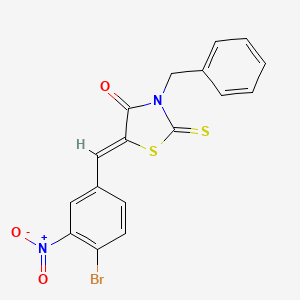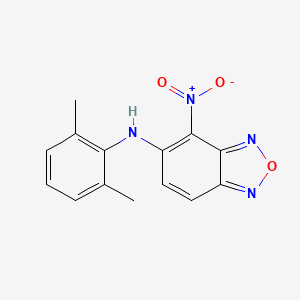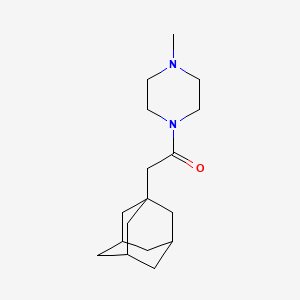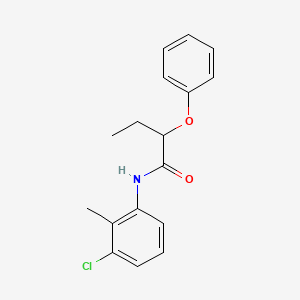
3-benzyl-5-(4-bromo-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-5-(4-bromo-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as BNBT, is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. BNBT is a thiazolidinone derivative that has been synthesized through a variety of methods, each with its own advantages and limitations.
Wirkmechanismus
The mechanism of action of 3-benzyl-5-(4-bromo-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in the growth and proliferation of cancer cells. 3-benzyl-5-(4-bromo-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 3-benzyl-5-(4-bromo-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of various cellular processes, including cell growth and apoptosis.
Biochemical and Physiological Effects
3-benzyl-5-(4-bromo-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of various signaling pathways involved in cancer progression. 3-benzyl-5-(4-bromo-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to exhibit anti-inflammatory and antioxidant activity, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-benzyl-5-(4-bromo-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its high purity and yield, its ease of synthesis, and its potential for use as a building block for the synthesis of various organic materials. However, 3-benzyl-5-(4-bromo-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 3-benzyl-5-(4-bromo-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, including the development of more efficient and sustainable synthesis methods, the exploration of its potential applications in other fields of science, such as materials science and environmental science, and the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer and bacterial infections. Additionally, further studies are needed to elucidate the mechanism of action of 3-benzyl-5-(4-bromo-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one and to identify its potential side effects and toxicities.
Synthesemethoden
3-benzyl-5-(4-bromo-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been synthesized through various methods, including the reaction of 4-bromo-3-nitrobenzaldehyde with 3-benzyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as sodium hydroxide. Another method involves the reaction of 4-bromo-3-nitrobenzaldehyde with 3-benzyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a catalyst such as piperidine. Both methods have been shown to yield 3-benzyl-5-(4-bromo-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one with high purity and yield.
Wissenschaftliche Forschungsanwendungen
3-benzyl-5-(4-bromo-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and environmental science. 3-benzyl-5-(4-bromo-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-benzyl-5-(4-bromo-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to exhibit antibacterial and antifungal activity against various strains of bacteria and fungi. In addition, 3-benzyl-5-(4-bromo-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers.
Eigenschaften
IUPAC Name |
(5Z)-3-benzyl-5-[(4-bromo-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O3S2/c18-13-7-6-12(8-14(13)20(22)23)9-15-16(21)19(17(24)25-15)10-11-4-2-1-3-5-11/h1-9H,10H2/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSMXLJBJZZJJI-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)Br)[N+](=O)[O-])SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC(=C(C=C3)Br)[N+](=O)[O-])/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-benzyl-5-[(4-bromo-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[(4-methoxy-3-methylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}pyrrolidine](/img/structure/B5217951.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5217954.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5217968.png)
![2-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5217973.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide](/img/structure/B5217981.png)
![2-chloro-N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5217984.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(3-pyridinyloxy)propyl]benzamide](/img/structure/B5217986.png)
![2-[1]benzothieno[2,3-d][1,3]oxazol-2-yl-1H-indene-1,3(2H)-dione](/img/structure/B5217994.png)

![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide](/img/structure/B5218017.png)
![4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5218037.png)
![4-(5-bromo-2-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5218041.png)
